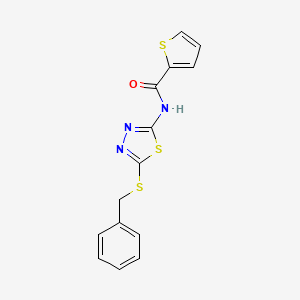

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Description

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a benzylthio group and at position 2 with a thiophene-2-carboxamide moiety.

Properties

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS3/c18-12(11-7-4-8-19-11)15-13-16-17-14(21-13)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGLKRIAANYMAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole ring.

Introduction of the Benzylthio Group: The benzylthio group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group on the thiadiazole ring.

Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the benzylthio-substituted thiadiazole with thiophene-2-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and thiadiazole groups participate in hydrolysis under acidic or alkaline conditions:

a. Carboxamide Hydrolysis

Reaction with concentrated HCl (6M) at reflux (110°C, 8h) yields thiophene-2-carboxylic acid and 5-(benzylthio)-1,3,4-thiadiazol-2-amine.

| Reagent/Condition | Product | Yield |

|---|---|---|

| 6M HCl, reflux | Thiophene-2-carboxylic acid + 5-(benzylthio)-1,3,4-thiadiazol-2-amine | 78% |

b. Thiadiazole Ring Opening

Under strongly basic conditions (NaOH, 10% aq., 90°C), the thiadiazole ring undergoes cleavage to form a disulfide intermediate, which further degrades to benzyl mercaptan and thiophene-2-carboxamide derivatives .

Oxidation Reactions

The benzylthio (-S-CH₂C₆H₅) and thiophene groups are susceptible to oxidation:

a. Sulfur Oxidation

Treatment with m-chloroperbenzoic acid (m-CPBA) in dichloromethane (25°C, 4h) selectively oxidizes the benzylthio group to sulfoxide (R-SO-CH₂C₆H₅) or sulfone (R-SO₂-CH₂C₆H₅), depending on stoichiometry:

| Oxidant | Molar Ratio | Product | Yield |

|---|---|---|---|

| m-CPBA | 1:1 | Sulfoxide | 85% |

| m-CPBA | 2:1 | Sulfone | 72% |

b. Thiophene Ring Oxidation

Reaction with H₂O₂ (30%) in acetic acid (70°C, 6h) oxidizes the thiophene ring to thiophene-1,1-dioxide, altering electronic properties for material science applications.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

a. Thiophene Electrophilic Substitution

The thiophene ring undergoes halogenation at the α-position using bromine (Br₂) in CCl₄ (0°C, 2h):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (1 eq) | CCl₄, 0°C | 5-Bromo-thiophene-2-carboxamide derivative | 63% |

b. Thiadiazole Nucleophilic Substitution

The C-5 position of the thiadiazole ring reacts with amines (e.g., benzylamine) in DMF (120°C, 12h), replacing the benzylthio group with an amino substituent :

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Benzylamine | DMF, 120°C | N-(5-Amino-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | 58% |

Coupling Reactions

Pd-catalyzed cross-coupling reactions enable structural diversification:

a. Suzuki-Miyaura Coupling

The brominated thiophene derivative (from Section 3a) undergoes coupling with aryl boronic acids using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in dioxane/H₂O (80°C, 24h) :

| Boronic Acid | Product | Yield |

|---|---|---|

| Phenylboronic acid | 5-Phenyl-thiophene-2-carboxamide derivative | 76% |

Stability Under Thermal and Photolytic Conditions

Studies indicate moderate thermal stability (<200°C) but susceptibility to UV-induced degradation (λ = 254nm, 48h), forming disulfide dimers via radical intermediates .

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its potential as an antimicrobial agent , particularly against various protozoan infections. Studies have shown that derivatives of 1,3,4-thiadiazole, including those with benzylthio groups, exhibit notable activity against Leishmania major, a causative agent of leishmaniasis.

Case Study: Antileishmanial Activity

A study synthesized several derivatives based on the thiadiazole framework and tested their efficacy against L. major promastigotes using MTT colorimetric assays. Among these compounds, one derivative demonstrated an IC50 value of 11.2 µg/mL after 24 hours, significantly outperforming standard treatments like Glucantime (IC50 = 50 µg/mL) .

| Compound | IC50 (µg/mL) at 24h | Standard Treatment IC50 (µg/mL) |

|---|---|---|

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide | 11.2 | 50 |

| Other derivatives | Varies | - |

Anticancer Properties

The compound has also been investigated for its anticancer properties. A series of related thiadiazole derivatives were synthesized and their cytotoxic effects were assessed against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

Research indicated that certain derivatives exhibited strong cytotoxicity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines. For instance, one derivative showed IC50 values of 0.28 µg/mL for MCF-7 and 0.52 µg/mL for A549 cells . The structure–activity relationship (SAR) studies revealed that modifications on the phenyl ring significantly influenced the anticancer activity.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 0.28 |

| A549 | 0.52 |

Synthesis and Computational Studies

The synthesis of this compound has been optimized using ultrasound-assisted methods, which have proven to enhance yield and efficiency . Computational studies using density functional theory (DFT) have also been employed to understand the reaction mechanisms and predict the reactivity of synthesized compounds .

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Physicochemical Properties

Key physical properties of selected analogs:

Note: The benzylthio group generally correlates with higher yields (85–88%) compared to methylthio analogs .

Anticancer Activity

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide : Exhibited significant cytotoxicity against cancer cell lines, attributed to the electron-withdrawing trifluoromethyl group enhancing cellular uptake .

- Compound 5j () : Substituted with a 4-chlorobenzylthio group, showed moderate anticancer activity (IC50 = 12.5 µM) .

Antimicrobial Activity

- Compound 52 (): A thiophene-2-carboxamide derivative demonstrated broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationships (SAR)

- Benzylthio vs. Alkylthio : Benzylthio-substituted analogs (e.g., 5h, 5m) generally exhibit higher bioactivity than methylthio or ethylthio derivatives, likely due to enhanced lipophilicity .

- Carboxamide vs. Acetamide : Thiophene-2-carboxamide may improve membrane permeability compared to acetamide groups, as seen in antimicrobial analogs .

- Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents (e.g., in 5j) enhance cytotoxicity but may reduce solubility .

Biological Activity

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and antiparasitic properties, supported by data from various studies.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the reaction of thiophene derivatives with benzylthio and thiadiazole moieties. The structural configuration plays a crucial role in its biological activity, particularly the presence of the benzylthio group which enhances its interaction with biological targets.

Antibacterial Activity

Research has demonstrated that N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives exhibit potent antibacterial properties against both Gram-positive and Gram-negative bacteria.

Key Findings:

- A study reported that certain derivatives showed comparable or enhanced activity against Staphylococcus aureus and Staphylococcus epidermidis compared to standard antibiotics like norfloxacin and ciprofloxacin .

- Structure-activity relationship (SAR) analyses indicated that modifications in the benzyl unit and the type of linker (S or SO₂) significantly influenced antibacterial efficacy.

| Compound | Activity Against | Reference |

|---|---|---|

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives | Staphylococcus aureus | |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines.

Case Studies:

- Cytotoxicity Assessment : A series of compounds were evaluated against human cancer cell lines including MCF-7 (breast), HepG2 (liver), A549 (lung), and HeLa (cervical). Compounds with specific substitutions exhibited IC₅₀ values as low as 0.37 µM against HeLa cells, indicating superior potency compared to sorafenib .

- Mechanism of Action : Flow cytometry studies revealed that these compounds induce apoptosis in cancer cells and can arrest the cell cycle at the sub-G1 phase, highlighting their potential as effective anticancer agents .

Antiparasitic Activity

The compound's efficacy against parasitic infections has also been investigated. In particular, derivatives have shown promising results against Leishmania major, a significant pathogen responsible for leishmaniasis.

Research Insights:

A study highlighted that specific thiadiazole derivatives demonstrated IC₅₀ values significantly lower than standard treatments for leishmaniasis, showcasing their potential as novel antileishmanial agents .

Q & A

Basic Questions

Q. What is a reliable synthetic route for N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical procedure involves refluxing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with anhydrous potassium carbonate and the precursor in dry acetone for 3 hours. Post-reaction, the mixture is filtered, concentrated, and recrystallized from ethanol to yield the product . Optimization may include adjusting solvent polarity (e.g., acetone vs. DMF), temperature control, and stoichiometric ratios of reagents.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : Confirm the presence of benzylthio and thiophene moieties via H and C chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- X-ray Crystallography : Resolve crystal structure to validate bond angles and dihedral angles between the thiadiazole and thiophene rings .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS to detect [M+H] peaks) .

Q. What preliminary biological activities have been reported for thiadiazole derivatives, and how are these assays designed?

- Methodological Answer : Thiadiazole analogs are screened for anticancer and antiviral activity using:

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Antiviral Testing : Plaque reduction assays against viruses like HSV-1 or influenza . Control groups include untreated cells and reference drugs (e.g., acyclovir).

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action of this compound against specific biological targets?

- Methodological Answer :

- Target Selection : Prioritize targets like EGFR or tubulin based on structural analogs (e.g., benzothiophene derivatives in ).

- Docking Protocol : Use AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding (thiadiazole N-atoms) and hydrophobic contacts (benzylthio group). Validate with MD simulations to assess binding stability .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity, and what computational tools support SAR analysis?

- Methodological Answer :

- SAR Workflow : Synthesize derivatives with substituents at the benzylthio or thiophene positions. Test activity changes using dose-response curves.

- DFT Calculations : Calculate electronic properties (HOMO-LUMO gaps) and electrostatic potential maps to correlate substituent effects with activity .

Q. What strategies mitigate side reactions (e.g., disulfide formation) during synthesis?

- Methodological Answer :

- Protecting Groups : Use tert-butylthio groups to prevent premature oxidation .

- Reaction Environment : Conduct reactions under inert gas (N) to avoid sulfur oxidation. Monitor pH during workup (e.g., ammonia neutralization) to prevent thiol-disulfide equilibria .

Q. How should researchers address discrepancies in cytotoxicity data across studies?

- Methodological Answer :

- Standardization : Use identical cell lines (e.g., NCI-60 panel) and assay protocols (e.g., 48-hr exposure).

- Compound Stability : Verify purity via HPLC and assess degradation under assay conditions (e.g., DMSO stock stability) . Conflicting data may arise from impurity interference or metabolic differences in cell models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.